molecular formula C10H11NO2S B1610884 Benzyl 3-amino-3-thioxopropanoate CAS No. 714-14-7

Benzyl 3-amino-3-thioxopropanoate

Cat. No.: B1610884
CAS No.: 714-14-7
M. Wt: 209.27 g/mol
InChI Key: QYMCGOWRUDGSBM-UHFFFAOYSA-N
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Description

Benzyl 3-amino-3-thioxopropanoate is an organic compound with the molecular formula C10H11NO2S It is characterized by the presence of an amino group, a sulfanylidene group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-3-thioxopropanoate typically involves the reaction of benzyl bromide with 3-amino-3-sulfanylidenepropanoic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-amino-3-thioxopropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Benzyl 3-amino-3-thioxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-3-thioxopropanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 3-amino-3-sulfanylidenepropanoate
  • Methyl 3-amino-3-sulfanylidenepropanoate
  • Benzyl 3-amino-3-sulfanylidenepropanamide

Comparison: Benzyl 3-amino-3-thioxopropanoate is unique due to the presence of the benzyl ester moiety, which can influence its reactivity and biological activity. Compared to its ethyl and methyl counterparts, the benzyl derivative may exhibit different solubility and stability properties, making it suitable for specific applications.

Properties

IUPAC Name

benzyl 3-amino-3-sulfanylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-9(14)6-10(12)13-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMCGOWRUDGSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568493
Record name Benzyl 3-amino-3-sulfanylidenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714-14-7
Record name Benzyl 3-amino-3-sulfanylidenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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